

physical and chemical characteristics of 3-fluorosalicylic acid

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxybenzoic acid

Cat. No.: B1331377

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An In-depth Technical Guide to 3-Fluorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-fluorosalicylic acid. The information is compiled from various scientific sources to support research, development, and application of this compound in pharmaceuticals, agrochemicals, and material science.

Core Physical and Chemical Properties

3-Fluorosalicylic acid, also known as **3-fluoro-2-hydroxybenzoic acid**, is a white to almost white crystalline powder. Its core properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ FO ₃	[1][2]
Molecular Weight	156.11 g/mol	[1][2]
CAS Number	341-27-5	[1][2]
Appearance	White to almost white powder/crystal	[1][2]
Melting Point	142-150 °C	[2][3]
Solubility	Soluble in methanol	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-fluorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- ¹³C NMR: While specific experimental data for the ¹³C NMR of 3-fluorosalicylic acid is not readily available in the searched literature, the presence of a fluorine atom is expected to cause splitting of the signals for the carbon atoms due to C-F coupling.
- ¹⁹F NMR: The fluorine NMR spectrum is a key identifier for fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for 3-fluorosalicylic acid include:

- O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹
- O-H stretch (phenol): Around 3200-3600 cm⁻¹
- C=O stretch (carboxylic acid): Strong peak around 1650-1700 cm⁻¹

- C-F stretch: Around 1000-1400 cm^{-1}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak $[M]^+$ for 3-fluorosalicylic acid would be observed at m/z 156. Common fragmentation patterns for salicylic acids involve the loss of H_2O , CO , and CO_2 .

Reactivity and Stability

3-Fluorosalicylic acid is a stable crystalline solid under standard conditions.[3] It is used as a stable intermediate in various organic syntheses.[1] The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and phenolic hydroxyl groups, as well as the reactivity of the aromatic ring in electrophilic substitution reactions.[3] Information regarding its specific reactivity with oxidizing and reducing agents, as well as its thermal and photostability, is not extensively detailed in the available literature. However, like other salicylic acid derivatives, it may be susceptible to decarboxylation at high temperatures.

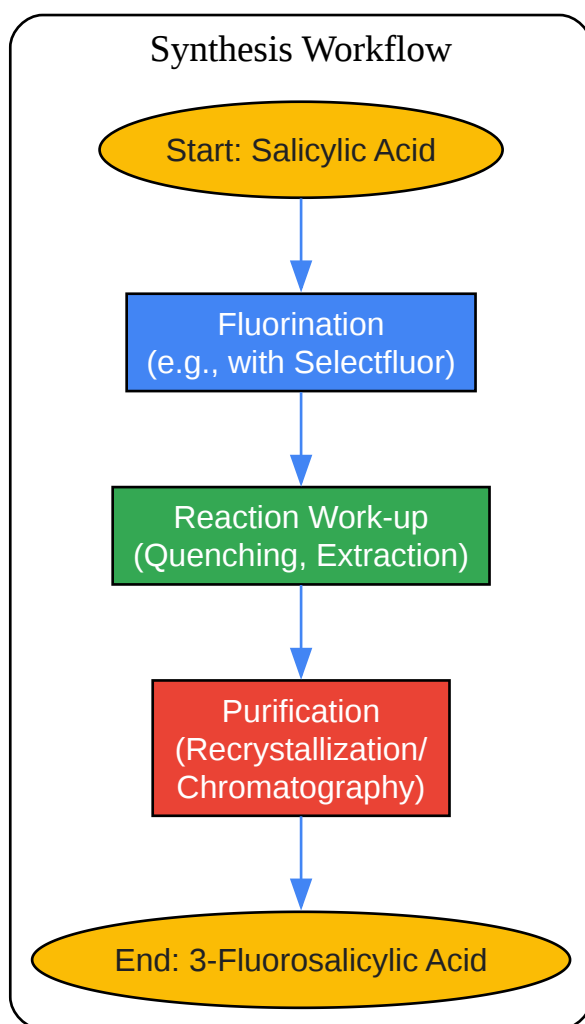
Experimental Protocols

Synthesis of 3-Fluorosalicylic Acid

A common method for the synthesis of 3-fluorosalicylic acid involves the fluorination of salicylic acid.[3] The following is a generalized protocol and a more specific workflow for a related synthesis is provided as a diagram.

General Protocol:

- Reaction of salicylic acid with a fluorinating agent (e.g., Selectfluor) in a suitable solvent.
- The reaction mixture is typically stirred at a controlled temperature for a specific duration.
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
- Purification is achieved through recrystallization or column chromatography.



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A generalized workflow for the synthesis of 3-fluorosalicic acid.

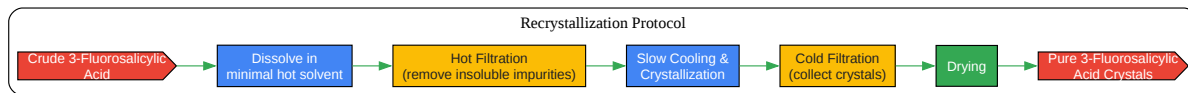
Purification by Recrystallization

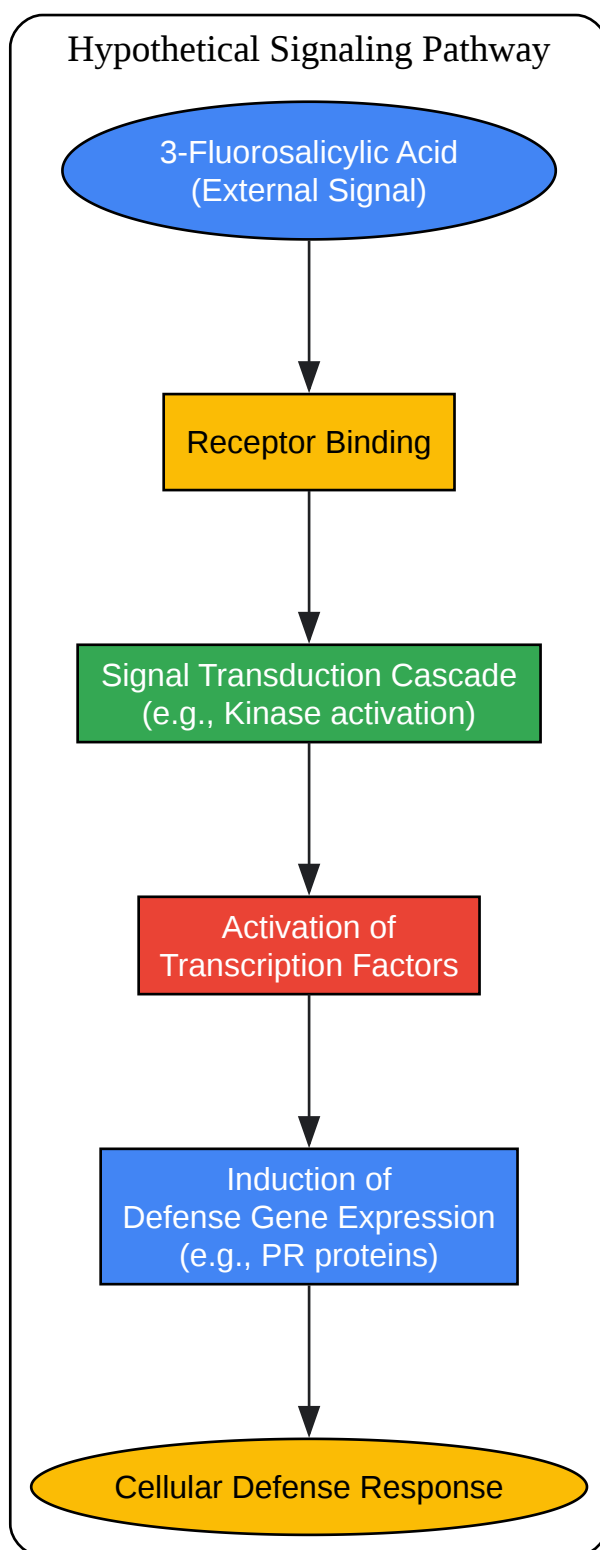
Recrystallization is a common technique for purifying solid organic compounds.

Methodology:

- Dissolve the crude 3-fluorosalicic acid in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

- The hot solution is filtered to remove insoluble impurities and the charcoal.
- The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.
- The solution is then cooled further in an ice bath to maximize crystal yield.
- The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.





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